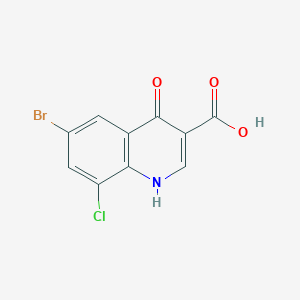![molecular formula C10H11BrO4S B1518257 Acide 3-[(4-bromophényl)sulfonyl]-2-méthylpropanoïque CAS No. 1017674-08-6](/img/structure/B1518257.png)
Acide 3-[(4-bromophényl)sulfonyl]-2-méthylpropanoïque
Vue d'ensemble
Description
3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid is a chemical compound that falls under the category of sulfonyl compounds . It has a molecular formula of C10H11BrO4S and a molecular weight of 307.16 g/mol .
Synthesis Analysis
The synthesis of similar compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, has been reported . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesis involves a multi-step process that includes the reaction of various chemical reagents .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid can be represented by the InChI code: 1S/C10H11BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving 3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid are not available, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Applications De Recherche Scientifique
Développement d'agents antimicrobiens
Le composé a été étudié pour son potentiel dans le développement de nouveaux agents antimicrobiens, en particulier contre les agents pathogènes Gram-positifs tels qu'Enterococcus faecium, qui sont associés aux infections par biofilm .
Applications anti-inflammatoires
En tant qu'anti-inflammatoire non stéroïdien (AINS), il présente des effets analgésiques, antipyrétiques et anti-inflammatoires, ce qui le rend utile pour traiter les symptômes tels que la douleur et la fièvre causées par l'inflammation .
Études d'activité biologique
Des recherches ont été menées sur les dérivés de ce composé pour étudier leurs potentiels neurotoxiques et leurs effets sur les paramètres comportementaux dans les systèmes biologiques .
Synthèse chimique
Le composé sert de précurseur ou d'intermédiaire dans la synthèse de diverses structures chimiques, contribuant au domaine de la chimie médicinale et de la conception de médicaments .
Évaluations de sécurité et de toxicité
Il est également important dans les études de sécurité et de toxicité, fournissant des données sur ses effets lorsqu'il est utilisé dans les produits pharmaceutiques ou autres applications .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound may also interact with palladium catalysts and organoboron reagents in similar reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may participate in similar reactions. In such reactions, the compound could undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Result of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also facilitate the formation of carbon-carbon bonds at the molecular level.
Action Environment
It is known that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, can be influenced by factors such as temperature, solvent, and the presence of a base .
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVNRNXPFQHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine](/img/structure/B1518178.png)





![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)


![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
